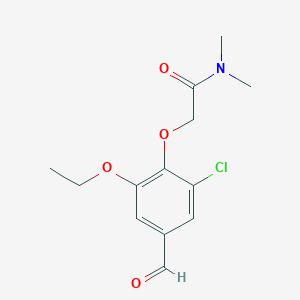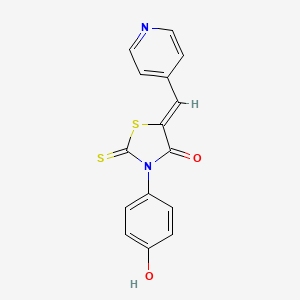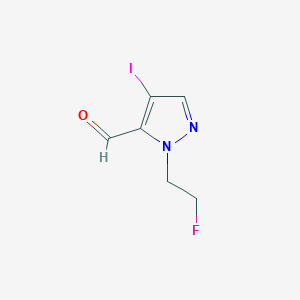
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorobenzyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorobenzyl)oxalamide is a synthetic organic compound characterized by the presence of a cyclohexene ring, a difluorobenzyl group, and an oxalamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorobenzyl)oxalamide typically involves the following steps:
Formation of the cyclohexene derivative: The starting material, cyclohexene, undergoes a reaction with an appropriate alkylating agent to introduce the ethyl group at the 1-position.
Introduction of the difluorobenzyl group: The intermediate product is then reacted with 2,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate to form the difluorobenzyl derivative.
Oxalamide formation: The final step involves the reaction of the difluorobenzyl derivative with oxalyl chloride and an amine to form the oxalamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorobenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorobenzyl)oxalamide has several scientific research applications, including:
Medicinal Chemistry: The compound may be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorobenzyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-dichlorobenzyl)oxalamide: Similar structure but with chlorine atoms instead of fluorine.
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-dimethylbenzyl)oxalamide: Similar structure but with methyl groups instead of fluorine.
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorophenyl)oxalamide: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorobenzyl)oxalamide is unique due to the presence of both the cyclohexene and difluorobenzyl groups, which confer specific chemical and physical properties. The difluorobenzyl group, in particular, can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(2,4-difluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O2/c18-14-7-6-13(15(19)10-14)11-21-17(23)16(22)20-9-8-12-4-2-1-3-5-12/h4,6-7,10H,1-3,5,8-9,11H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXLVPSFIYVANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,5-dimethylfuran-3-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2779510.png)



![[2-(Cyclopropylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B2779515.png)
![4-(4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}phenyl)morpholine](/img/structure/B2779516.png)
![2-phenyl-4-{4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenesulfonyl]phenyl}-1,3-thiazole](/img/structure/B2779517.png)
![N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2779519.png)

![2-{[(4-bromophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2779521.png)
![ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2779522.png)

